REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][CH:8]=1)([O-:3])=[O:2].Cl[CH2:10][C:11]([N:13]([CH3:15])[CH3:14])=[O:12].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:14][N:13]([CH3:15])[C:11](=[O:12])[CH2:10][N:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:8]=[N:7]1 |f:2.3.4|
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Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NNC1
|
Name
|
|
Quantity
|
0.546 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N(C)C
|
Name
|
|
Quantity
|
0.733 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 6 hours
|
Duration
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6 h
|
Type
|
FILTRATION
|
Details
|
The cooled suspension was filtered with acetone washes
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Type
|
CUSTOM
|
Details
|
chromatographed (50 mm, 3% methanol in CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(CN1N=CC(=C1)[N+](=O)[O-])=O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |